Dihydrokavain

Description

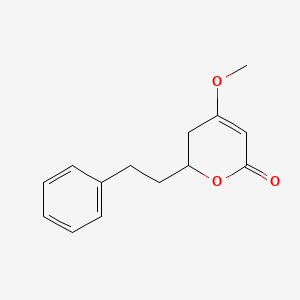

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOYTQRREPYRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018162 | |

| Record name | (+/-)-Dihydrokawain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Marindinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029504 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3384-26-7, 73536-68-2, 587-63-3 | |

| Record name | NSC23875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Dihydrokawain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Marindinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029504 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 - 60 °C | |

| Record name | Marindinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029504 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Plant Metabolomics of Dihydrokavain

Enzymatic Pathways in Kavalactone Biosynthesis

The creation of the diverse array of kavalactones found in kava (B3030397) is a multi-step enzymatic process. It begins with the formation of a fundamental styrylpyrone backbone, which is then decorated by various tailoring enzymes to produce the final compounds. biorxiv.orgbiorxiv.org

The initial and defining step in kavalactone biosynthesis is the formation of the styrylpyrone scaffold, a reaction catalyzed by styrylpyrone synthases (SPS). biorxiv.orgbiorxiv.org Research has revealed that kava possesses two distinct SPS enzymes, designated PmSPS1 and PmSPS2. biorxiv.org These enzymes evolved from an ancestral chalcone (B49325) synthase (CHS), a common enzyme in flavonoid biosynthesis found throughout land plants. biorxiv.orgbiorxiv.org

While CHS typically uses a starter molecule (like p-coumaroyl-CoA) and three molecules of malonyl-CoA to produce a tetraketide that cyclizes into a chalcone, SPS enzymes catalyze a similar reaction but yield a triketide intermediate. biorxiv.orgbiorxiv.org This triketide then undergoes lactonization to form the characteristic styrylpyrone backbone of kavalactones. biorxiv.orgbiorxiv.org This evolutionary divergence in enzyme function is a critical juncture that separates kavalactone synthesis from the more common flavonoid pathways. biorxiv.org

Following the creation of the styrylpyrone backbone by SPS, a suite of "tailoring" enzymes introduces structural modifications. These enzymes act with high precision, targeting specific locations (regio-specificity) and creating specific three-dimensional structures (stereo-specificity). biorxiv.orgbiorxiv.orgresearchgate.net This enzymatic tailoring is responsible for the rich chemical diversity observed among the kavalactones. biorxiv.org

Key tailoring enzymes include:

O-methyltransferases (OMTs): These enzymes add methyl groups to hydroxyl (-OH) positions on the kavalactone structure. For instance, research has identified PmKOMT1 and PmKOMT2 in kava, which methylate the styrylpyrone backbone at different positions. biorxiv.org

Oxidoreductases: This broad class of enzymes includes reductases and oxidases that modify the kavalactone structure, such as by adding or removing double bonds. biorxiv.org

Cytochrome P450s (CYPs): These enzymes are responsible for a variety of oxidative reactions. In kava, enzymes from the CYP719 family are implicated in forming the methylenedioxy bridge found on kavalactones like methysticin, a modification derived from adjacent methoxyl and hydroxyl groups. biorxiv.orgkavasociety.nz

The styrylpyrone backbone produced by SPS contains two carbon-carbon double bonds (olefins) at positions C5=C6 and C7=C8. biorxiv.orgbiorxiv.org The reduction of these bonds to single bonds is a key tailoring step that produces different types of kavalactones. Dihydrokavain (B1670604) is characterized by the reduction of the C7=C8 double bond. biorxiv.orgbiorxiv.org

This reduction can occur if the biosynthesis begins with an already reduced starter molecule, such as phenylpropanoic acid instead of cinnamic acid. biorxiv.org The reduction of the other double bond, C5=C6, is known to be a stereospecific reaction, indicating it is enzyme-controlled. biorxiv.orgbiorxiv.org

Through systematic investigation, researchers have identified and characterized multiple reductase candidates in kava. biorxiv.org One specific enzyme, named kavalactone reductase 1 (PmKLR1) , was identified and shown to be a NADPH-dependent reductase that acts on the 5,6-olefin. biorxiv.orgbiorxiv.org In vitro experiments combining PmKLR1 with other biosynthetic enzymes successfully produced kavain (B167398). biorxiv.org The existence of such specific reductases underscores the highly controlled nature of kavalactone biosynthesis, where different enzymes are responsible for generating specific structural features like the saturated bonds found in this compound.

Genetic and Proteomic Factors Influencing this compound Production

The specific profile and concentration of kavalactones, including this compound, in a given kava plant are determined by strong genetic factors. researchgate.net Since kava cultivars are sterile and propagated clonally via cuttings, their chemotype (the profile of their chemical constituents) is genetically controlled and stable. researchgate.net

The discovery of the genes encoding the key biosynthetic enzymes allows for a deeper understanding of this control. The expression levels of genes for styrylpyrone synthases (PmSPS1, PmSPS2), reductases (PmKLR1), and various O-methyltransferases directly influence the final kavalactone mixture. biorxiv.org For example, a cultivar with high expression of the enzymes responsible for reducing the C7=C8 bond would be expected to have a higher concentration of this compound and dihydromethysticin (B1670609).

Multi-omics approaches, which combine genomics, transcriptomics (gene expression), and proteomics (protein expression), have been crucial in identifying the candidate genes responsible for kavalactone biosynthesis. biorxiv.org The differences in the proteome—the entire set of expressed proteins—between various cultivars lead to the observed variation in their kavalactone profiles. Cultivars known as "tudei" or "two-day" types are consistently found to have higher levels of this compound, which is a direct result of the genetic and proteomic makeup of that specific cultivar group. nih.gov

Distribution and Content Variability Across Plant Cultivars and Tissues

The concentration of this compound is not uniform throughout the kava plant or across its many cultivated varieties. Significant variation exists based on the plant part and, most notably, the specific cultivar.

Generally, kavalactone content is highest in the underground portions of the plant, specifically the roots and rhizomes (stumps), and decreases significantly in the aerial parts like basal stems. mdpi.com

A primary factor determining this compound content is the kava cultivar. nih.gov Kava varieties are often categorized into groups, with "noble" cultivars being those traditionally preferred for daily consumption due to their desirable effects. In contrast, "non-noble" or "tudei" (two-day) cultivars are known to produce different, sometimes less desirable, effects and are characterized by a distinct chemical profile. nih.govmdpi.com

A key chemical distinction is the significantly higher concentration of this compound (DHK) and dihydromethysticin (DHM) in non-noble/tudei cultivars compared to noble ones. researchgate.netnih.govmdpi.com This difference is so consistent that the relative amount of DHK is a key marker used to differentiate between these cultivar types. nih.govmdpi.com

The following data tables illustrate the measured differences in this compound content between various kava cultivar groups and plant parts.

Table 1: Comparative this compound (DHK) Content in Different Kava Varietal Groups Data sourced from a 2019 study quantifying kavalactones in 174 kava varieties using HPTLC analysis. researchgate.net

| Varietal Group | Number of Varieties Analyzed | Mean this compound (DHK) Content (mg/g of dry weight) | DHK as a Percentage of Total Kavalactones |

| Noble | 108 | 23.5 | 15.5% |

| Two-day | 44 | 33.8 | 19.0% |

| Wichmannii | 22 | 19.7 | 14.2% |

Table 2: this compound (DHK) Content in Roots vs. Rhizomes of Noble and Non-Noble Cultivars Data sourced from a 2022 study analyzing kava from the islands of Fiji. mdpi.com

| Cultivar Type | Plant Part | Total Kavalactone Content (wt. %) | This compound (DHK) as a Percentage of Total Kavalactones |

| Noble Cultivar | Roots | 7.2 - 14.1 % | Varies, typically the 2nd, 3rd, or 4th most abundant kavalactone |

| Noble Cultivar | Rhizomes | 4.7 - 8.2 % | Often the 2nd most abundant kavalactone after kavain |

| Unclassified (Non-Noble) | Roots | ~12.7% | ~24% (Comparable in concentration to Kavain) |

| Unclassified (Non-Noble) | Rhizomes | ~8.0% | ~28% (Higher concentration than Kavain) |

Localization within Plant Anatomical Structures

The concentration and distribution of this compound, along with other kavalactones, are not uniform throughout the Piper methysticum (kava) plant. Research indicates that these psychoactive compounds are primarily concentrated in the rhizome and roots. taylorandfrancis.com At least 18 distinct kavalactones have been identified, with six major ones, including this compound, accounting for about 96% of the total kavalactone content in the rhizome. iarc.freuropa.eu The specific variety of the kava plant, its age, and growing conditions can influence the precise composition of these compounds. taylorandfrancis.comeuropa.eu

Detailed metabolomic studies employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have provided a clearer picture of this distribution. These analyses have revealed that the highest levels of kavalactones are found in the lateral roots and the peels of the crown root. researchgate.net An investigation into the root's cross-section showed that the bark (peel) contains the greatest concentration of kavalactones, with lower amounts present in the parenchyma and sclerenchyma tissues. europa.eu This localization is more pronounced in younger roots, which have a higher proportion of bark tissue compared to the woody inner tissues. europa.eu

Advanced imaging techniques, such as infrared matrix-assisted laser desorption electrospray ionization (IR-MALDESI), have further elucidated the tissue-specific accumulation of individual kavalactones. researchgate.net This method allows for the visualization of where compounds like kavain, this compound, and yangonin (B192687) are located within the root structure, confirming their high abundance in specific root tissues. researchgate.net While the rhizome and roots are the primary sites of accumulation, some kavalactones, including 7,8-dihydrokavain (an alternative name for this compound), have also been identified in the stem peelings. europa.eu

| Plant Structure | Relative this compound & Kavalactone Concentration | Supporting Research Findings |

|---|---|---|

| Lateral Roots | Very High | Metabolomic profiling via GC-MS and LC-MS shows the highest content of kavalactones. researchgate.net |

| Crown Root Peels (Bark) | Very High | Identified as having the highest concentration of kavalactones in root cross-sections. europa.euresearchgate.net |

| Rhizome | High | The primary source for kava extracts, containing up to 96% of the main six kavalactones. taylorandfrancis.comiarc.fr |

| Stem Peelings | Present | 7,8-Dihydrokavain has been specifically identified in this part of the plant. europa.eu |

| Parenchyma and Sclerenchyma (Inner Root) | Low | Contain relatively lower concentrations compared to the root bark. europa.eu |

| Stem (Whole) | Low to Negligible | Significantly lower kavalactone content compared to root structures. researchgate.net |

Heterologous Biosynthesis and Metabolic Engineering Approaches

The complex chemical structure of this compound and other kavalactones makes their chemical synthesis challenging, prompting researchers to explore biotechnological production methods. uochb.cz Recent advances have focused on heterologous biosynthesis, which involves transferring the genetic machinery for kavalactone production from Piper methysticum into easily cultivable microorganisms like bacteria and yeast. biorxiv.orgbiorxiv.org This approach offers a sustainable and scalable alternative to agricultural production and chemical synthesis. nih.govnih.gov

The foundation of this research was the de novo elucidation of the kavalactone biosynthetic pathway. biorxiv.orgbiorxiv.org This pathway begins with precursors from the general phenylpropanoid pathway, utilizing coenzyme A (CoA) esters of cinnamic acids and malonyl-CoA. justia.com Key to this process are specialized enzymes that have evolved in the kava plant. biorxiv.orgnih.gov Researchers have identified two paralogous styrylpyrone synthases, PmSPS1 and PmSPS2, which evolved from an ancestral chalcone synthase to create the core styrylpyrone scaffold of kavalactones. biorxiv.orgbiorxiv.org

Following the creation of the backbone, a series of tailoring enzymes, including reductases and O-methyltransferases (OMTs), modify the structure to produce the diverse array of kavalactones. biorxiv.orgbiorxiv.org The formation of this compound involves the stereospecific reduction of a double bond, a reaction catalyzed by a specific kavalactone reductase. biorxiv.orgnih.gov

Metabolic engineering efforts have demonstrated the feasibility of producing these compounds in microbial hosts:

In Escherichia coli : Researchers successfully reconstituted the biosynthesis of the kavalactone precursor, bisnoryangonin, by co-expressing the kava enzymes 4CL1 and SPS1 or SPS2. biorxiv.org The bacteria were fed with p-coumaric acid to facilitate the production. biorxiv.org

In Saccharomyces cerevisiae (Yeast) : More extensive work has been done in yeast. Scientists have reconstructed the kava styrylpyrone biosynthetic pathway in S. cerevisiae to produce various styrylpyrones de novo. nih.gov By combining the kava pathway genes with upstream pathways for hydroxycinnamic acid production and engineering the yeast's native metabolism, strains capable of producing compounds like 7,8-dihydro-5,6-dehydrokavain (DDK) and 7,8-dihydroyangonin (B1655084) have been created. nih.govnih.gov These efforts have included using CRISPR-mediated gene integration to enhance the expression of rate-limiting enzymes. nih.gov

In Plants : As a proof-of-concept, transient co-expression of a reductase candidate with PmSPS1 and an O-methyltransferase in Nicotiana benthamiana resulted in the production of reduced styrylpyrones, demonstrating the functionality of the identified enzymes in a heterologous plant host. biorxiv.orgbiorxiv.org

These studies lay the groundwork for the large-scale biomanufacturing of specific kavalactones like this compound, which could enable the development of novel therapeutics. uochb.czbiorxiv.org

| Enzyme/Component | Function in this compound Biosynthesis | Host Organism(s) in Engineering Studies | Precursor(s) |

|---|---|---|---|

| Styrylpyrone Synthase (PmSPS1/PmSPS2) | Catalyzes the formation of the core kavalactone styrylpyrone scaffold. biorxiv.orgbiorxiv.org | E. coli, S. cerevisiae, N. benthamiana | p-Coumaroyl-CoA, Malonyl-CoA biorxiv.org |

| Kavalactone Reductase | Performs regio- and stereo-specific reduction of a double bond to form the dihydro- moiety of this compound. biorxiv.orgnih.gov | N. benthamiana | Styrylpyrone backbone biorxiv.org |

| O-Methyltransferase (OMT) | Adds methyl groups to hydroxyl groups on the kavalactone scaffold. biorxiv.orgjustia.com | N. benthamiana | Hydroxylated kavalactone intermediates biorxiv.org |

| 4-Coumarate:CoA Ligase (4CL) | Activates p-coumaric acid into its CoA-ester form for use by SPS. biorxiv.org | E. coli | p-Coumaric acid biorxiv.org |

Molecular and Cellular Mechanisms of Action

Modulation of Neurotransmitter Systems

Dihydrokavain's diverse physiological effects can be attributed to its ability to interact with multiple neurotransmitter systems. Research has demonstrated its capacity to modulate GABAergic neurotransmission, inhibit monoamine oxidase enzymes, affect the reuptake of key monoamine neurotransmitters, and interact with glycine receptors. These interactions collectively contribute to its known neuropharmacological profile.

A significant aspect of this compound's activity lies in its modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the mammalian brain.

This compound (B1670604), along with other major kavalactones, has been shown to potentiate the activity of GABA-A receptors. wikipedia.org This potentiation is achieved through positive allosteric modulation, meaning that this compound binds to a site on the receptor that is distinct from the GABA binding site. nih.gov This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which reduces its excitability. Studies on kava (B3030397) extracts and individual kavalactones have indicated that this modulation does not occur at the classical benzodiazepine (B76468) binding site. wikipedia.org

Research into the interaction of this compound with GABA-B receptors has indicated a lack of significant involvement. Studies using selective GABA-B receptor antagonists, such as saclofen, have shown that the inhibitory effects of this compound are not diminished, suggesting that its mechanism of action is not mediated through GABA-B receptors. wikipedia.org

This compound has been identified as a reversible inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. The inhibitory activity of this compound and other kavalactones has been evaluated for both MAO-A and MAO-B isoforms.

Structural differences among kavalactones result in varying potencies of MAO-B inhibition. The rank order of potency for MAO-B inhibition among several kavalactones has been established as: desmethoxyyangonin (B154216) > (±)-methysticin > yangonin (B192687) > (±)-dihydromethysticin > (±)-dihydrokavain > (±)-kavain. consensus.app this compound demonstrates a competitive inhibition pattern for MAO-B. consensus.app While specific IC50 and Kᵢ values for this compound's inhibition of MAO-A are not consistently reported across studies, its activity against MAO-B is more thoroughly documented.

| Kavalactone | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-B Kᵢ (µM) | Inhibition Type (MAO-B) |

|---|---|---|---|---|

| This compound | - | - | - | Competitive |

| (±)-Kavain | 19.0 | 5.34 | 5.10 | Competitive |

| Yangonin | 1.29 | 0.085 | 0.226 | Competitive |

| Desmethoxyyangonin | - | - | 0.28 | Competitive |

| (±)-Methysticin | - | - | 1.14 | Competitive |

Evidence suggests that certain kavalactones can inhibit the reuptake of the monoamine neurotransmitters norepinephrine and dopamine, thereby increasing their synaptic concentrations and prolonging their action. wikipedia.org While the direct inhibitory potency of this compound on norepinephrine and dopamine transporters has not been extensively quantified with specific IC₅₀ or Kᵢ values in the available literature, studies on related kavalactones provide insight into this mechanism. For instance, kavain (B167398) has been found to inhibit the reuptake of norepinephrine. nih.gov Furthermore, some kavalactones, such as desmethoxyyangonin, have been shown to increase dopamine levels in the nucleus accumbens, which is consistent with reuptake inhibition. consensus.app However, one study reported that this compound did not produce any significant changes in dopamine levels in the nucleus accumbens of rats. nih.gov

| Kavalactone | Norepinephrine Reuptake Inhibition | Dopamine Reuptake Inhibition |

|---|---|---|

| This compound | - | No significant change reported in one study |

| Kavain | Yes | Possible |

| Methysticin | Yes | - |

| Desmethoxyyangonin | - | Possible |

This compound has been demonstrated to act as an inhibitor of the human α1 glycine receptor. Glycine receptors are crucial for inhibitory neurotransmission, particularly in the spinal cord and brainstem. Research using recombinant human α1 glycine receptors expressed in HEK293 cells has shown that this compound inhibits glycine receptor activity in a dose-dependent manner. This inhibition suggests another avenue through which this compound can influence neuronal excitability.

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | ~40-fold higher than Kavain |

| DL-Kavain | - |

| Yangonin | ~3-fold higher than Kavain |

GABAergic Neurotransmission Modulation

Enzyme Inhibition Profiles

This compound has been shown to interact with and inhibit several key enzymes involved in physiological and metabolic processes. Its inhibitory activity extends to cyclooxygenases, cytochrome P450 enzymes, and carboxylesterase 1.

Cyclooxygenase Enzyme Inhibition (COX-1 and COX-2)

This compound demonstrates inhibitory effects on both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. wikipedia.org Research indicates that this compound can reduce COX-1 activity by approximately 58% and COX-2 activity by 28%. wikipedia.org Further studies have confirmed that this compound, along with yangonin, exhibits inhibitory action against both COX-1 and COX-2 at a concentration of 100 µg/mL. researchgate.net These findings suggest a potential role for this compound in modulating inflammatory pathways. wikipedia.org

Table 1: Inhibition of Cyclooxygenase Enzymes by this compound

| Enzyme | % Inhibition | Concentration |

|---|---|---|

| COX-1 | ~58% | Not Specified |

| COX-2 | ~28% | Not Specified |

| COX-1 & COX-2 | High Inhibition | 100 µg/mL |

Cytochrome P450 Enzyme Inhibition (CYP2C9, CYP2C19, CYP3A4)

The influence of this compound on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, is complex. While kava extracts containing multiple kavalactones have been identified as potent inhibitors of CYP1A2, CYP2C9, CYP2C19, and CYP3A4, the effects of individual kavalactones vary. proquest.com Some studies have indicated that while kavalactones like methysticin, dihydromethysticin (B1670609), and desmethoxyyangonin are significant inhibitors of CYP2C9 and CYP2C19, kavain and this compound may not share the same potent inhibitory profile. researchgate.netnih.gov In contrast, other research suggests that this compound can induce CYP2C9 expression in cultured human hepatocytes, indicating a different mechanism of interaction compared to inhibition. proquest.com This highlights the need for further investigation to fully elucidate this compound's specific inhibitory or inductive effects on the major CYP450 isoforms.

Carboxylesterase 1 (CES1) Inhibition and Kinetic Parameters

This compound has been identified as a reversible inhibitor of carboxylesterase 1 (CES1), an important enzyme in the metabolism of many ester-containing drugs. researchgate.netnih.govnih.gov Kinetic analysis has revealed that this compound exhibits a competitive type of inhibition. researchgate.netnih.govnih.gov Among the six major kavalactones, this compound was found to be the least potent inhibitor of CES1 activity. nih.gov At a concentration of 10 μg/mL, it inhibited CES1 activity by 22.3%. nih.gov

Table 2: Kinetic Parameters of CES1 Inhibition by this compound and Other Kavalactones

| Kavalactone | Inhibition Constant (Kᵢ) (μM) | Type of Inhibition |

|---|---|---|

| This compound | 105.3 | Competitive |

| Kavain | 81.6 | Competitive |

| Desmethoxyyangonin | 25.2 | Competitive |

| Yangonin | 24.9 | Mixed |

| Dihydromethysticin | 68.2 | Mixed |

| Methysticin | 35.2 | Mixed |

Ion Channel Regulation

This compound also modulates the activity of key ion channels, which plays a role in its pharmacological effects. Its actions on voltage-dependent sodium channels and intracellular calcium influx have been characterized.

Voltage-Dependent Sodium Channel Modulation

Research has demonstrated that this compound modulates the function of voltage-dependent sodium channels. nih.gov Specifically, this compound, along with kavain and dihydromethysticin, acts as a non-competitive inhibitor of the specific binding of [3H]-batrachotoxinin-A 20-alpha-benzoate to receptor site 2 of these channels. nih.gov Saturation experiments showed that these kava pyrones significantly decreased the apparent total number of binding sites (Bmax) for the radioligand, from a control value of 0.5 pmol/mg protein to 0.2-0.27 pmol/mg protein. nih.gov This reduction in binding sites occurred with minimal alteration to the equilibrium dissociation constant (KD), which was 28.2 nM for the control and ranged from 24-31 nM in the presence of the kava pyrones. nih.gov

Intracellular Calcium Influx Modulation

This compound has been shown to be a potent modulator of intracellular calcium levels. nih.gov It effectively inhibits norepinephrine-induced intracellular calcium influx. wikipedia.orgnih.gov In a study comparing the six major kavalactones, this compound demonstrated the highest potency in inhibiting this norepinephrine-mediated calcium signaling in a human non-small cell lung carcinoma cell line. nih.govresearchgate.net This effect is thought to occur through the antagonism of β-adrenergic receptors. nih.govresearchgate.net

Inflammatory Pathway Modulation

This compound has demonstrated significant anti-inflammatory properties, primarily through its ability to interfere with key signaling pathways that drive the inflammatory process.

This compound has been shown to suppress the secretion of Tumor Necrosis Factor-alpha (TNFα), a critical cytokine in the inflammatory cascade. In a study utilizing lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, this compound at a concentration of 50 μg/mL effectively reduced TNFα secretion wikipedia.org. When compared to other major kavalactones, this compound was found to be a potent inhibitor of TNFα release in mice, although it displayed lower activity in NIH3T3 cells researchgate.net. In an in-vivo model of LPS-induced endotoxic shock, a condition driven by high levels of TNFα, mice pretreated with 40 mg/kg of this compound showed partial protection, with a 30% survival rate at 24 hours and a delay in the time of death for those that did not survive researchgate.net.

| Experimental Model | Concentration/Dosage | Observed Effect | Reference |

|---|---|---|---|

| LPS-stimulated THP-1 cells | 50 μg/mL | Reduced TNFα secretion | wikipedia.org |

| LPS-induced endotoxic shock in mice | 40 mg/kg | 30% survival rate at 24h, delayed time of death | researchgate.net |

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory and immune responses. This compound has been found to perturb NF-κB signaling. Research has demonstrated that this compound, along with Kavain, can inhibit both NF-κB-driven reporter gene expression and the TNFα-induced binding of NF-κB to its consensus response element at a concentration of 870 μM researchgate.netexamine.com. This inhibition of NF-κB activation is a key mechanism underlying the anti-inflammatory effects of this compound, as NF-κB governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

AMP-activated Protein Kinase (AMPK) Signaling Activation

This compound has been identified as an activator of the AMP-activated Protein Kinase (AMPK) signaling pathway. AMPK is a crucial cellular energy sensor that plays a key role in regulating metabolism. Activation of AMPK signaling by this compound suggests potential anti-diabetic activity wikipedia.org. An analogue of this compound, 56DHK, found in Alpinia mutica, has been shown to improve hyperglycemia in a diabetic Drosophila model by activating AMPK signaling and modulating related metabolic genes wikipedia.org. This indicates that the this compound chemical scaffold may serve as a basis for developing novel anti-diabetic agents.

Cell Membrane Stabilization Effects

While direct evidence for this compound acting as a classical cell membrane stabilizer, such as in preventing hemolysis of erythrocytes, is not extensively documented, its lipophilic nature suggests a significant interaction with cell membranes. Kavalactones, including this compound, are highly lipophilic molecules, which may contribute to their broad spectrum of biological activities through the modulation of cell membranes, particularly in the vicinity of membrane-bound receptors nih.gov. This interaction with the lipid bilayer could influence the function of integral membrane proteins, including ion channels and receptors, thereby affecting cellular signaling.

Other Identified Molecular Targets and Pathways

In addition to the aforementioned pathways, this compound has been shown to interact with several other molecular targets, contributing to its diverse pharmacological profile.

Cyclooxygenase (COX) Enzymes: this compound exhibits inhibitory effects on COX enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation and pain. It has been shown to reduce COX-1 activity by approximately 58% and COX-2 activity by 28% wikipedia.org.

Cytochrome P450 Enzymes: In vitro studies have revealed that this compound can inhibit several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The inhibitory concentrations (IC50) for this compound against specific CYP enzymes are detailed in the table below wikipedia.org.

| Enzyme | IC50 (μM) | Reference |

|---|---|---|

| CYP2C9 | 130.95 | wikipedia.org |

| CYP2C19 | 10.05 | wikipedia.org |

| CYP3A4 | 78.59 | wikipedia.org |

β-adrenergic Receptors: Among the six major kavalactones, this compound demonstrated the strongest inhibition of norepinephrine-induced calcium signaling in lung cancer cells by antagonizing β-adrenergic receptors wikipedia.org.

Voltage-gated Na+ Channels: this compound, along with Kavain and Dihydromethysticin, has been found to non-competitively inhibit the specific binding of [3H]-batrachotoxinin-A 20-alpha-benzoate to receptor site 2 of voltage-gated Na+ channels nih.gov.

Glycine Receptors: this compound, as well as other kavalactones, has been shown to inhibit the activity of recombinant human α1 glycine receptors in a dose-dependent manner. The IC50 for this compound was determined to be 3.23 ± 0.10 mM researchgate.net.

Pre Clinical Pharmacological Activity Investigations

Anxiolytic Activity in Animal Models

The anxiolytic (anti-anxiety) properties of dihydrokavain (B1670604) have been investigated, notably in the chick social separation-stress paradigm. This model assesses anxiety-related distress vocalizations in young chicks when they are isolated. In one key study, this compound was tested alongside other kavalactones, a full kava (B3030397) extract, and the benzodiazepine (B76468) chlordiazepoxide (CDP). researchgate.net The results demonstrated that this compound, much like the complete kava extract and the pharmaceutical CDP, significantly attenuated separation-induced distress vocalizations. researchgate.net This suggests that this compound is a primary mediator of the anxiolytic effects observed with kava consumption. researchgate.net

Further studies using fractions of kava extract in the same chick model reported that the fraction with the highest concentration of this compound was effective at suppressing distress vocalizations and stress-induced analgesia. researchgate.netijrpr.com These findings support the hypothesis that this compound is a critical component for the anxiolytic action of Piper methysticum extract. ijrpr.com The compound appears to reduce anxiety-related behaviors without inducing the same level of sedation associated with standard anxiolytic drugs like benzodiazepines. wikipedia.org

Table 1: Anxiolytic Effects of this compound in the Chick Social Separation-Stress Model

| Treatment Group | Effect on Distress Vocalizations | Comparison to Control/Standard | Reference |

|---|---|---|---|

| This compound | Attenuated (reduced) | Similar to chlordiazepoxide (CDP) | researchgate.net |

| Kava Extract | Attenuated (reduced) | Similar to chlordiazepoxide (CDP) | researchgate.net |

Analgesic Effects in Experimental Systems

This compound has demonstrated notable analgesic (pain-relieving) properties in pre-clinical testing. In studies using the tail-flick test in mice, an intraperitoneal administration of this compound produced a significant analgesic effect. nih.govmedchemexpress.com The tail-flick test measures the time it takes for an animal to move its tail from a heat source, with a longer time indicating an analgesic response. This compound was found to significantly prolong this reaction time, although the effect was relatively short-lived, lasting approximately 20-30 minutes. medchemexpress.com

When compared to other common analgesics, kavalactones including this compound have shown potency superior to aspirin (B1665792) in some experimental models. restorativemedicine.org However, they are significantly less potent than opioid analgesics like morphine. restorativemedicine.org Research also suggests that the analgesic mechanism of kavalactones is not mediated by the opioid pathway, as the effects could not be reversed by naloxone, an opioid receptor antagonist. nih.gov

Table 2: Analgesic Activity of this compound in Mice

| Experimental Model | Compound | Outcome | Reference |

|---|---|---|---|

| Tail-flick test | This compound | Significantly prolonged tail-flick reaction time | medchemexpress.com |

| General experimental models | This compound | Superior analgesic activity to aspirin | restorativemedicine.org |

Anti-inflammatory Efficacy in In Vitro and Animal Models

The anti-inflammatory potential of this compound has been identified through its ability to modulate key inflammatory pathways. In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. wikipedia.orgrestorativemedicine.org Specifically, it has been shown to reduce the activity of COX-1 by approximately 58% and COX-2 by about 28%. wikipedia.orgmedchemexpress.com

Furthermore, this compound has been observed to suppress the secretion of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. wikipedia.org In a lipopolysaccharide-stimulated human monocytic cell line (THP-1), this compound reduced TNF-α secretion, highlighting its potential to moderate inflammatory responses at a cellular level. wikipedia.orgmedchemexpress.com

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Target | Model System | Effect | Reference |

|---|---|---|---|

| COX-1 | Enzyme assay | ~58% inhibition | wikipedia.org, medchemexpress.com |

| COX-2 | Enzyme assay | ~28% inhibition | wikipedia.org, medchemexpress.com |

Anti-diabetic Research in Invertebrate Models

Research into the anti-diabetic potential of this compound has utilized invertebrate models. Studies on an analogue of this compound, known as 56DHK, which is also found in the plant Alpinia mutica, have been conducted using a diabetic Drosophila (fruit fly) model. wikipedia.org In this model, the compound was shown to improve hyperglycemia. wikipedia.org

The underlying mechanism for this effect appears to be the activation of AMP-activated protein kinase (AMPK) signaling and the modulation of related metabolic genes. wikipedia.org AMPK is a crucial regulator of cellular energy homeostasis, and its activation is a key target for many anti-diabetic therapies. These findings suggest a potential role for this compound and its analogues as novel agents for glycemic control. wikipedia.org

Anticonvulsant Properties in Pre-clinical Studies

Kavalactones as a group have demonstrated anticonvulsant activity in several experimental models. restorativemedicine.org They have been shown to be effective against convulsions induced by strychnine. restorativemedicine.orgtaylorandfrancis.com While research on the specific anticonvulsant effects of isolated this compound is less detailed, its sedative properties have been noted. taylorandfrancis.com

More broadly, studies on kava extracts, which contain this compound, have shown anticonvulsant potential in a zebrafish model using a PTZ-induced seizure test. mdpi.comnih.gov The anticonvulsant effects of kava are often suggested to be related to the modulation of GABA type A receptors. nih.gov Given that this compound is a major, brain-penetrant kavalactone, it is considered a contributor to these central nervous system effects. mdpi.com

Neuroprotective Potential and Mechanisms (e.g., against neuroinflammation)

The neuroprotective potential of this compound is largely linked to its anti-inflammatory and antioxidant capabilities. ijrpr.com Neuroinflammation is a key factor in the progression of many neurodegenerative diseases. mdpi.comnih.gov The demonstrated ability of this compound to inhibit COX enzymes and reduce the production of pro-inflammatory cytokines like TNF-α is a primary mechanism for its neuroprotective effects. wikipedia.orgmdpi.com

Kavalactones are believed to exert neuroprotective actions by modulating critical signaling pathways within the brain. sjzsyj.com.cn These include the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappaB (NF-κB) pathways, which are involved in inflammatory responses. sjzsyj.com.cn By suppressing these pathways, kavalactones can inhibit downstream inflammatory processes, including the activation of COX-2, thereby protecting neurons from inflammatory damage. sjzsyj.com.cn This suppression of neuroinflammation is a key aspect of its potential to limit neurodegeneration. nih.gov

Antiproliferative Research in Cell Lines

Investigations into the antiproliferative effects of kavalactones have included this compound. Among the six major kavalactones, this compound demonstrated the strongest inhibitory effect on norepinephrine-induced calcium signaling in lung cancer cells. wikipedia.org This was achieved by acting as an antagonist at β-adrenergic receptors. wikipedia.org This finding suggests a potential role for this compound in cancer prevention, particularly in contexts where adrenergic signaling promotes cancer cell activity. wikipedia.org While broader antiproliferative studies across many cancer cell lines are limited for this compound specifically, this targeted result points to a potential area for future research.

Antifungal Activity Studies

A key study investigating the biological activities of nine kava lactones reported significant antifungal effects from the six major constituents, including 7,8-dihydrokavain. researchgate.net In this research, this compound and other primary kavalactones demonstrated notable inhibitory activity against four species of plant pathogenic fungi. researchgate.net The growth of Colletotrichum gloeosporides, Fusarium solani, Fusarium oxysporum, and Trichoderma viride was significantly suppressed at concentrations ranging from 10 to 50 ppm. researchgate.net These findings suggest that kava lactones, such as this compound, could be valuable for developing bioactive fungicides. researchgate.net

| Fungal Species | Effective Concentration (ppm) | Observed Effect | Reference |

|---|---|---|---|

| Colletotrichum gloeosporides | 10-50 | Significant Inhibition | researchgate.net |

| Fusarium solani | 10-50 | Significant Inhibition | researchgate.net |

| Fusarium oxysporum | 10-50 | Significant Inhibition | researchgate.net |

| Trichoderma viride | 10-50 | Significant Inhibition | researchgate.net |

Anthelmintic Activity Studies

The kavalactone chemical framework has been identified as a promising scaffold for the development of new anthelmintic agents. mdpi.comdntb.gov.ua As part of an effort to discover anthelmintic candidates from natural sources, an enriched root extract from Piper methysticum showed activity against Haemonchus contortus, a significant parasitic nematode in livestock. mdpi.com Subsequent investigations into the individual kavalactones provided specific data on their respective potencies.

In an in vitro bioassay, this compound was evaluated for its ability to inhibit the larval development of Haemonchus contortus. mdpi.comresearchgate.net The results indicated that this compound possesses anthelmintic properties, though with limited potency compared to other kavalactones. mdpi.comresearchgate.net It was found to inhibit the development of the L4 larvae with a half-maximal inhibitory concentration (IC50) value of 207.6 µM. mdpi.comresearchgate.net In the same study, other kavalactones like desmethoxyyangonin (B154216) and yangonin (B192687) were identified as more potent inhibitors of larval development. mdpi.comresearchgate.net

| Helminth Species | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| Haemonchus contortus (Nematode) | L4 Larval Development Inhibition | 207.6 | mdpi.comresearchgate.net |

Structure Activity Relationships Sar and Synthetic Analogs

Systematic Elucidation of Dihydrokavain (B1670604) SAR

The structure-activity relationships of kavalactones, including this compound, reveal key molecular features influencing their biological activities. This compound is one of the six major kavalactones, and its presence is significantly linked to the anxiolytic properties of kava (B3030397). wikipedia.orgiiab.me

Comparative SAR studies have provided insights into the differential activities of kavalactones. For instance, a pilot in vivo SAR investigation comparing dihydromethysticin (B1670609) (DHM) and this compound (DHK) in their ability to block 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)-induced lung tumor formation in A/J mice demonstrated a notable difference. This compound was found to be completely ineffective in this model, whereas dihydromethysticin exhibited promising chemopreventive activity. figshare.comnih.gov This disparity suggests that the methylenedioxy functional group present in dihydromethysticin is essential for this specific activity, while the lactone functional group itself can tolerate modifications. figshare.comnih.gov

Further SAR analyses across kavalactones, particularly concerning anthelmintic activity, have indicated that a 4-substituent on the pendant aryl ring is critical for efficacy. Conversely, methoxy (B1213986) substitutions at the 2- or 3-position of the aryl ring were not well-tolerated and resulted in a loss of anthelmintic effect. griffith.edu.aunih.govresearchgate.net While not exclusively focused on this compound, these findings contribute to a broader understanding of the kavalactone scaffold's SAR. The diverse biological targets of kavalactones, such as the selective binding of yangonin (B192687) to the CB1 cannabinoid receptor and the inhibition of sodium channels and modulation of GABAergic receptors by kavain (B167398) and methysticin, underscore that specific structural variations within the kavalactone family dictate their precise pharmacological actions. wikipedia.orgmdpi.com

Asymmetric Synthesis Methodologies for Kavalactone Derivatives

The synthesis of kavalactones and their derivatives, particularly in their enantiomerically pure forms, has been a significant area of research. Several asymmetric synthesis methodologies have been developed to access these complex natural products:

Chiral Auxiliary-Based Methods: This approach involves aldol (B89426) reactions of N-acetyl thiazolidinethiones, followed by a malonate displacement/decarboxylation reaction. acs.orgnih.govwilliams.eduacs.org

Asymmetric Catalytic Mukaiyama Additions: This method utilizes asymmetric catalytic Mukaiyama additions of dienolate nucleophile equivalents. acs.orgnih.govwilliams.eduacs.org

Pd(0)-Catalyzed Stille Couplings: Tin-substituted intermediates, generated through the aforementioned routes, can serve as versatile precursors for kavalactone derivatives via palladium(0)-catalyzed Stille couplings with aryl halides. This strategy is particularly advantageous for the rapid generation of aryl-substituted kavain analogues and overcomes challenges associated with the preparation of electron-rich cinnamaldehyde (B126680) derivatives. acs.orgnih.govwilliams.eduacs.org

Beyond these, chemoenzymatic synthesis has emerged as a promising route. The O-methyltransferase JerF has been explored for the enantioselective synthesis of kavalactone natural products, including (+)-kavain and (+)-methysticin, and novel derivatives. This enzymatic approach, based on late-stage O-methylation and kinetic resolution, offers a potential alternative to traditional synthetic methods that often require transition metals and chiral auxiliaries. uni-bayreuth.de

For this compound specifically, modifications of the Reformatsky reaction have been employed, leading to significantly higher yields compared to previous methods. acs.org Additionally, catalytic hydrogenation of pyrones has proven effective in generating new this compound analogues. acs.org

Development and Characterization of Novel this compound Analogs

The synthesis of novel this compound analogs and related kavalactone derivatives is driven by the desire to explore their therapeutic potential and refine their pharmacological properties.

New kava pyrone analogues have been successfully synthesized through the condensation of appropriate aldehydes with 4-methoxy-6-methyl-2-pyrone. acs.org Catalytic hydrogenation of pyrones, such as dehydrokavain and yangonin, has also yielded new this compound analogues. acs.org

In a study focused on anthelmintic activity, seventeen analogues of desmethoxyyangonin (B154216) and yangonin were synthesized. This research highlighted the importance of a 4-substituent on the pendant aryl ring for activity. Compounds featuring 4-trifluoromethoxy, 4-difluoromethoxy, 4-phenoxy, and 4-N-morpholine substitutions exhibited notably increased potency. griffith.edu.aunih.gov

Furthermore, kavain analogs have been developed, with some demonstrating comparable or superior potency in vitro in suppressing tumor necrosis factor-alpha (TNF-α). nih.gov The synthesis of novel δ-valerolactone derivatives, structurally similar to kavain, has been achieved through various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck-Mizoroki, and nickel hydride-mediated tandem isomerization-aldolization. These methods allow for substitutions at the C-3, C-4, C-5, and C-6 positions of the lactone ring. scielo.brresearchgate.net Dihydro-5,6-dehydrokavain (DDK) derivatives have also been synthesized via the hydrogenation of 6-(p-methoxystyryl) and 6-(m-chlorostyryl) derivatives. mdpi.com

Evaluation of Synthetic Derivatives in Pre-clinical Models

Pre-clinical evaluation of synthetic kavalactone derivatives is essential for assessing their biological activity and potential therapeutic applications.

Synthetic kavalactone analogues have been rigorously evaluated for their anthelmintic activity. In an in vitro bioassay against larvae of Haemonchus contortus, specific 4-substituted analogues demonstrated significantly increased potency compared to the natural kavalactones. griffith.edu.aunih.gov Importantly, these anthelmintic analogues showed no toxicity to HepG2 human hepatoma cells in vitro at concentrations up to 40 µM. griffith.edu.aunih.gov

In the context of chemoprevention, a pilot in vivo SAR study investigated the efficacy of dihydromethysticin analogs in reducing NNK-induced O6-methylguanine and lung tumor formation in A/J mice. While dihydromethysticin proved to be active, this compound was found to be ineffective in this specific model. figshare.comnih.gov

Kavain, a representative kavalactone, has shown promising results in vivo, rendering mice immune to lethal doses of lipopolysaccharide (LPS). Some synthetic analogs of kavain have exhibited similar or even greater potency in vitro in suppressing TNF-α. nih.gov Initial in vivo studies on certain novel kavain-like δ-valerolactone derivatives have also indicated a potential analgesic effect. scielo.br Additionally, some of these novel derivatives were tested for in vitro cytotoxicity against three cell lines, with five compounds showing weak cytotoxic activity. scielo.brresearchgate.net

Analytical Methodologies for Research and Characterization

Extraction and Purification Techniques for Dihydrokavain (B1670604) from Biological Matrices

The isolation and purification of this compound from biological and plant matrices are foundational steps in its research and characterization. From plant sources like Alpinia zerumbet rhizomes, this compound can be extracted using methanol (B129727), followed by shaking with petrol and chloroform (B151607), and subsequent separation via silica (B1680970) gel chromatography from the chloroform-soluble fraction. Alternatively, acetone (B3395972) extraction from Alpinia zerumbet leaves, followed by steam distillation to obtain an essential oil fraction, and then n-hexane and benzene (B151609) extractions of the non-volatile fraction, with subsequent silica gel column chromatography, have been described. Soaking leaves in boiling water for 2–3 hours, followed by chloroform extraction, can also yield this compound, though with potential impurities mdpi.com. For Piper methysticum root, ethyl acetate (B1210297) extraction has shown strong efficacy for isolating compounds, including this compound, followed by column chromatography for purification mdpi.com.

In the context of biological matrices, sample preparation is critical. For human hair samples, a methanolic extraction followed by fluid-fluid extraction has been found suitable for kavalactones, including 7,8-dihydrokavain researchgate.net. For plasma and urine samples, ethyl acetate extraction and solid phase extraction (SPE) are employed prior to UPLC-MS/MS analysis semanticscholar.org.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex mixtures, leveraging its distinct physicochemical properties.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is widely utilized for the analysis of this compound and other kavalactones. HPLC coupled with a diode array detector (DAD) has been developed and validated for the simultaneous determination of kavalactones, including 7,8-dihydrokavain, in human hair samples, serum, and urine researchgate.netresearchgate.netata-journal.orgnih.govresearchgate.net.

Specific HPLC conditions reported for kavalactone separation include:

Column: Luna C18-2 column (60°C) nih.gov.

Mobile Phase: An isocratic mobile phase composed of 2-propanol, acetonitrile, water, and acetic acid (16 + 16 + 68 + 0.1, v/v/v/v) nih.gov.

Run Time: Kavalactones are completely separated within 30 minutes nih.gov.

Detection: UV detection at 238 nm for 7,8-dihydrokavain ata-journal.org.

Another HPLC-UV method for six major kavalactones and three flavokavains employed an Agilent Poroshell C18 column with gradient separation, achieving separation in 10 minutes. Samples were extracted with methanol and then acetone, with signals detected at 240 nm and 355 nm nih.gov.

For the separation of nine kavalactones, including this compound, a YMC-Triart C8 column (3 µm, 150 x 4.6 mm) has been used. The mobile phase consisted of a gradient system: Mobile Phase A (95:5:0.1 Water:Isopropanol:Phosphoric Acid) and Mobile Phase B (70:30:0.1 Acetonitrile:Isopropanol:Phosphoric acid), run at 40°C with a flow rate of 1.2 mL/min and detection at 240 nm ymcamerica.com.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced selectivity and specificity for the analysis of this compound and other kavalactones semanticscholar.orgresearchgate.netnih.govthieme-connect.comresearchgate.net. This method is particularly valuable for quantifying kavalactones in various matrices, including kava (B3030397) products, and for characterizing their tissue distribution and pharmacokinetics in animal models and human biological fluids semanticscholar.orgresearchgate.netnih.gov.

A validated UPLC-MS/MS method utilized an Atlantis dc18 column (150 x 2.1 mm, 3 µm particle size, 100 Å) semanticscholar.orgplos.org. Samples (5 µL) were resolved using a 25-minute linear gradient from 99% A (H2O with 1% CH3CN and 0.05% HCO2H) to 99% B (CH3CN with 5% H2O and 0.05% HCO2H) at a flow rate of 250 µL/min semanticscholar.orgplos.org. Mass spectrometry was performed using a Q Exactive Hybrid Quadrupole Orbitrap Mass Spectrometer, with Heated Electrospray Ionization (HESI-II) parameters set for optimal detection (e.g., sheath gas 50, auxiliary gas 15, auxiliary gas temperature 300 °C, capillary temperature 300 °C, spray voltage 4 kV, HCD 20 for kavalactones) semanticscholar.orgnih.govplos.org. The coupling with high-resolution Orbitrap technology helps minimize isobaric interferences, enhancing sensitivity and specificity semanticscholar.orgnih.gov. LC-UV-MS/MS is also employed for structural confirmation of peaks in LC chromatograms mdpi.comnih.govnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS/TOF-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a convenient technique for the analysis of this compound mdpi.com. GC-MS/TOF-MS has been applied for the quantification of kavalactones, including 7,8-dihydrokavain, in human hair samples researchgate.netresearchgate.netata-journal.orgresearchgate.net. Untargeted metabolite profiling by GC-MS has identified various kavalactones, dihydrochalcones, and non-kavalactone compounds nih.gov.

For GC-MS analysis, powdered plant material can be extracted in acetone, diluted, centrifuged, and the supernatant stored. Docosanoic acid methyl ester is typically added as an internal standard nih.gov. GC-MS spectral analysis has also been used to determine the uptake of this compound in mouse brain tissue, showing maximum concentrations of 64.7 ng/mg wet brain tissue after 5 minutes following intraperitoneal administration mdpi.com. This technique is also used in the isolation and characterization of constituents from Piper methysticum root mdpi.com.

Spectroscopic Characterization Techniques for Research

Spectroscopic methods are fundamental for confirming the chemical structure and understanding the interactions of this compound.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: IR, ¹H NMR, and ¹³C NMR spectroscopy, along with mass spectrometry, are routinely used to assess and confirm the structure of this compound mdpi.com. The presence of this compound in Alpinia zerumbet leaves has been confirmed using ¹H-NMR, ¹³C-NMR, IR, FDMS (Field Desorption Mass Spectrometry), and EIMS (Electron Impact Mass Spectrometry) mdpi.com.

NMR for Complex Characterization: NMR experiments, including ¹H NMR complexation shifts analysis, ¹H NMR diffusion measurements (DOSY), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, have been extensively employed for the complete characterization of inclusion complexes, such as that formed between (S)-7,8-dihydrokavain and beta-cyclodextrin (B164692) colab.wsresearchgate.netsquarespace.com. DOSY experiments, for instance, demonstrate a significant slowing down of the translational diffusion of this compound in the presence of beta-cyclodextrin, indicating its inclusion within the cyclodextrin (B1172386) cavity colab.wssquarespace.com.

Circular Dichroism (CD): CD spectroscopy has been utilized to study the formation of inclusion complexes, such as the DHK/beta-cyclodextrin complex, by observing changes in the intensity of the negative band of the pi-pi* transitions of the phenyl ring of this compound upon complexation colab.wssquarespace.com.

UV-Vis Spectroscopy: UV spectra are often used in conjunction with HPLC-Electrospray (ES)-MS for the identification of kavalactones, including 7,8-dihydrokavain, in kava extracts nih.gov.

Raman Spectroscopy: Low-frequency Raman spectroscopy is a valuable technique for the polymorphic characterization of crystalline materials, providing insights into lattice vibrations and intermolecular interactions in the solid state coherent.com. While not specifically detailed for this compound polymorphs in the provided snippets, it is a general technique for structural characterization in research.

Quantitative Analysis and Method Validation for Research Samples

Quantitative analysis and method validation are critical to ensure the reliability and accuracy of research findings involving this compound. Analytical methods for kavalactones, including this compound, are typically validated following guidelines from regulatory bodies such as the Food and Drug Administration (FDA) semanticscholar.orgresearchgate.netnih.gov and international standards like the AOAC Guideline for Single-Laboratory Validation of Chemical Methods and ICH Q2 Guideline nih.govmdpi.com.

Key validation parameters include:

Selectivity and Specificity: UPLC-MS/MS methods for kavalactones, including this compound, demonstrate excellent selectivity and specificity semanticscholar.orgresearchgate.netnih.gov.

Linearity: Quantitative calibration curves for kavalactones are linear over a broad range. For example, in UHPLC-UV methods, linearity is observed for concentrations ranging from 0.5–75 µg/mL for kavalactones mdpi.comnih.govnih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

For kavalactones in hair samples, an LOD of 30 ng/g and an LOQ of 100 ng/g have been reported researchgate.net.

In UHPLC-UV, the quantitation limit for this compound is approximately 0.686 µg/mL mdpi.comnih.govnih.gov.

For HPLC-UV methods, the LOQ for kavalactones is typically under 1.2 µg/mL (0.3 mg/g) nih.gov.

Supercritical Fluid Chromatography (SFC) methods have reported LOD values below 1.5 ng on-column researchgate.net.

Precision and Accuracy:

Within-laboratory, intraday, and interday method variations for HPLC analysis of kavalactones are generally less than 5% relative standard deviation (%RSD) nih.gov.

Reproducibility studies often involve multiple independent measurements over several days plos.org.

Spike recovery experiments for HPLC-UV methods have shown accuracy between 92% and 105% for all analytes nih.gov.

Average recoveries for kavalactones in UHPLC-UV methods at three different levels range from 99.0% to 102.3% mdpi.comnih.govnih.gov.

Internal Standards: The use of appropriate internal standards is crucial for accurate quantification. Examples include deuterium-labeled dihydromethysticin (B1670609) ([²H₂]-DHM) for UPLC-MS/MS semanticscholar.orgnih.govplos.org, 5,7-dihydroxyflavone for LC calibration nih.gov, docosanoic acid methyl ester for GC-MS nih.gov, and Brotizolam for HPLC ata-journal.org.

The importance of using individual kavalactone standards for method validation has been highlighted to ensure accurate quality control of kava extracts researchgate.net.

Table 1: Examples of Quantitative Analysis Parameters for this compound (DHK) and Kavalactones

| Method | Analyte | Parameter | Value | Matrix | Reference |

| UHPLC-UV | DHK | Quantitation Limit (LOQ) | ~0.686 µg/mL | Kava raw materials/products | mdpi.comnih.govnih.gov |

| HPLC-UV | Kavalactones | Limit of Quantification (LOQ) | <1.2 µg/mL (0.3 mg/g) | Kava raw materials/products | nih.gov |

| HPLC | Most samples | Method Variation (%RSD) | <5% | Various (methanol/methanol-water extracts) | nih.gov |

| HPLC-UV | All analytes | Spike Recovery (Accuracy) | 92-105% | Kava raw materials/products | nih.gov |

| UHPLC-UV | Kavalactones | Average Recoveries | 99.0-102.3% | Kava raw materials/products | mdpi.comnih.govnih.gov |

| UPLC-MS/MS | Kavalactones | LOD | 27-155 pg/g | Kava products | researchgate.net |

| UPLC-MS/MS | Kavalactones | Linear Range | 0.02-5 mg/g | Kava products | researchgate.net |

| HPLC-DAD | 7,8-dihydrokavain | Concentration Range | 0.5-34 ng/mg | Human hair samples | researchgate.netata-journal.org |

Internal Standard Approaches in Quantification

Internal standards are integral to achieving accurate and reproducible quantification in analytical chemistry, compensating for variations during sample preparation and instrumental analysis. For the quantification of this compound and other kavalactones, several internal standard approaches have been utilized:

Deuterated Internal Standards: Stable isotope-labeled compounds are frequently employed due to their chemical similarity to the analytes and distinct mass-to-charge ratios, allowing for precise quantification via mass spectrometry. Deuterated dihydromethysticin ([2H2]-DHM) has been widely used as an internal standard for the quantification of major kavalactones, including this compound, in various matrices such as kava products, mouse tissues, and human urine and plasma samples researchgate.netplos.org. Other deuterated kavalactones, such as kavain-d3, this compound-d3, methysticin-d3, dihydromethysticin-d2, desmethoxyyangonin-d3, and flavokavain B-d6, have also been synthesized and utilized as internal standards in UPLC-MS/MS methods researchgate.net.

Non-Deuterated Internal Standards: In some liquid chromatography methods, non-deuterated compounds structurally similar to kavalactones but not naturally occurring in the sample matrix have been used. For instance, 5,7-dihydroxyflavone has been identified as a suitable internal standard for the determination of six major kavalactones, including this compound, in dietary supplements and functional foods using isocratic liquid chromatography oup.comnih.gov.

The application of appropriate internal standards is crucial for method validation, ensuring accuracy, precision, and reliability of quantitative results across different research matrices.

Detection and Quantification Limits in Research Matrices

The sensitivity of analytical methods, characterized by their Limits of Detection (LOD) and Limits of Quantification (LOQ), is critical for research involving this compound, especially when dealing with low concentrations in complex biological or botanical samples. Various studies have reported different LOD and LOQ values depending on the analytical technique and the matrix analyzed:

Kava Products (Plant Material, Extracts, Finished Products):

For kavalactones, including this compound, a validated HPLC-UV method reported a Limit of Quantification (LOQ) of less than 1.2 µg/mL (0.3 mg/g) thieme-connect.comresearchgate.net.

An Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV) method specifically reported an LOQ for this compound (DHK) of approximately 0.686 µg/mL mdpi.comresearchgate.net.

For kavalactones in kava products using UPLC-MS/MS, a wider linear range for quantification (0.02–5 mg/g) and higher sensitivity with LODs ranging from 27 to 155 pg/g were reported researchgate.net.

Biological Matrices (Human Plasma, Urine, Hair):

In human plasma, a sensitive UPLC-MS/MS method achieved a Lower Limit of Quantification (LLOQ) of 0.25 ng/mL and a Limit of Detection (LOD) of 0.05 ng/mL for this compound and other kavalactones nih.gov.

For kavalactones in human hair samples analyzed by HPLC-DAD, concentrations for 7,8-dihydrokavain were found to range between 0.5 and 34 ng/mg ata-journal.org. Another study using GC/TOF-MS reported an LOD of 30 ng/g and an LOQ of 100 ng/g for kavalactones in hair researchgate.net.

In serum and urine, a detection limit of 1 ng/mL was reported for kavain (B167398) and its metabolites, which would include this compound, using HPLC-DAD and LC-MS iarc.fr.

These reported limits demonstrate the capabilities of modern analytical techniques to accurately detect and quantify this compound across a range of research applications.

Metabolic Pathways and Pharmacokinetic Studies in Pre Clinical Models

Identification of Metabolites and Metabolic Enzymes in Animal Systems

Research in animal models has led to the identification of several metabolites of dihydrokavain (B1670604). A pivotal study in male albino rats identified nine distinct metabolites in urine following oral administration. mdpi.com Of these, six were hydroxylated forms, and three resulted from the opening of the pyrone ring, indicating extensive metabolic processing. mdpi.com The most prevalent metabolite found in the urine of Wistar rats was p-hydroxy-dihydrokavain. fda.gov Another study noted that approximately 50% of the administered dose of this compound was recovered in the urine within 48 hours, primarily as hydroxylated metabolites. fda.gov

While specific enzymes responsible for every metabolic step of this compound are not fully elucidated, in vitro studies have shown that this compound can interact with several key metabolic enzymes. It has been shown to inhibit cytochrome P450 enzymes, including CYP2C19, CYP3A4, and CYP2C9. medchemexpress.com It also demonstrates inhibitory effects on carboxylesterase 1 (CES1) and cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. medchemexpress.comresearchgate.net

Table 1: Identified Metabolites of this compound in Rat Models

| Metabolite Type | Specific Metabolites Identified | Study Finding | Citation |

| Hydroxylated Metabolites | p-hydroxy-dihydrokavain | The most abundant urinary metabolite. | fda.gov |

| Hydroxylated Metabolites | Three mono-hydroxylated metabolites | Identified in male albino rats. | mdpi.com |

| Hydroxylated Metabolites | Three di-hydroxylated metabolites | Identified in male albino rats. | mdpi.com |

| Ring-Opened Metabolites | Three distinct ring-opened metabolites | Formed by the scission of the 5,6-dihydro-α-pyrone ring. | mdpi.com |

| Ring-Opened Metabolites | 6-phenyl-3-hexen-2-one | A reactive metabolite identified as its mercapturic acid adduct. | taylorandfrancis.com |

Key Metabolic Transformations

The biotransformation of this compound in animal systems involves several key chemical reactions. The primary metabolic pathways observed are hydroxylation and the opening of the lactone ring. nih.gov

Hydroxylation: This is a major metabolic route. Studies in rats have shown that this compound undergoes both mono- and dihydroxylation. mdpi.com About two-thirds of its identified metabolites are hydroxylated forms. nih.gov A significant product of this pathway is 12-hydroxythis compound. nih.gov Microsomal metabolism studies using rat liver microsomes also generated 7,8-dihydrokawain 11,12-hydroquinone, indicating hydroxylation of the phenyl ring. sci-hub.se

Ring-Opening: Scission of the 5,6-dihydro-α-pyrone ring is another significant transformation. nih.gov This pathway accounts for approximately one-third of the metabolites found in rats. mdpi.com One notable ring-opened product is 6-phenyl-3-hexen-2-one, which is formed following the scission of the pyrone ring and subsequent decarboxylation and O-demethylation. taylorandfrancis.com

Table 2: Summary of Key Metabolic Transformations of this compound

| Transformation Type | Description | Resulting Products | Citation |

| Hydroxylation | Addition of hydroxyl (-OH) groups to the molecule, a major metabolic pathway. | Mono- and di-hydroxylated metabolites, 12-hydroxythis compound, 7,8-dihydrokawain 11,12-hydroquinone. | mdpi.comnih.govsci-hub.se |

| Ring-Opening | Scission of the 5,6-dihydro-α-pyrone ring structure. | Accounts for about one-third of metabolites in rats, including 6-phenyl-3-hexen-2-one. | mdpi.comtaylorandfrancis.comnih.gov |

Absorption and Distribution Kinetics in Experimental Animals

Pharmacokinetic studies in experimental animals demonstrate that this compound is rapidly absorbed and distributed. Following oral administration in mice, this compound is quickly absorbed from the gastrointestinal tract, with a peak effect observed at 10 minutes. fda.goveuropa.eu This rapid absorption is followed by swift elimination. nih.govfda.gov

In a study comparing major kavalactones, this compound exhibited the highest systemic exposure. wikipedia.org Further studies in mice noted fast absorption for five major kavalactones, with the time to reach maximum plasma concentration (Tmax) being between 1 and 3 hours. researchgate.net

Table 3: Pharmacokinetic Profile of this compound in Mice

| Parameter | Observation | Administration Route | Citation |

| Absorption Speed | Rapidly absorbed from the gastrointestinal tract. | Oral | nih.goveuropa.eu |

| Peak Effect Time | 10 minutes. | Oral | fda.govfda.gov |

| Time to Max. Concentration (Tmax) | 1-3 hours. | Not Specified | researchgate.net |

| Systemic Exposure | Highest among the six major kavalactones tested. | Not Specified | wikipedia.org |

| Elimination | Rapidly eliminated. | Oral / Intraperitoneal | mdpi.comnih.govfda.gov |

Tissue Distribution Studies (e.g., brain penetration)

This compound demonstrates the ability to cross the blood-brain barrier, a critical factor for its activity in the central nervous system. mdpi.comfoodstandards.gov.au Studies in Balb/c mice after intraperitoneal administration showed that this compound rapidly penetrates the brain. mdpi.comfda.gov

A peak concentration in the brain was observed just 5 minutes after administration. nih.govfda.gov The maximum concentration reached was significantly higher than that of other kavalactones like yangonin (B192687) and desmethoxyyangonin (B154216). nih.goviarc.fr Biodistribution studies have confirmed the presence of this compound in the brain, as well as in serum, liver, and lungs of mice at various time points post-administration. researchgate.net

Table 4: Brain Tissue Concentration of this compound in Mice

| Animal Model | Administration | Time to Peak Concentration | Maximum Concentration (Cmax) | Citation |

| Male Balb/c Mice | 100 mg/kg (intraperitoneal) | 5 minutes | 64.7 ng/mg wet brain tissue | mdpi.comnih.govfda.gov |

Advanced Research Perspectives and Emerging Areas

Computational Modeling and Molecular Dynamics Simulations of Dihydrokavain (B1670604) Interactions

Computational modeling, particularly molecular docking (MDo) and molecular dynamics (MD) simulations, is increasingly employed to understand the interactions of small molecules like this compound with biological targets. These techniques predict binding affinities and provide atomic-level structural information that is challenging to obtain experimentally. mdpi.comdovepress.comnih.gov

MD simulations are valuable for studying the dynamic behavior of interactions between compounds and biological systems, such as proteins or lipid bilayers. mdpi.comfrontiersin.org For instance, such simulations can elucidate how specific molecular characteristics influence membrane permeability, which is crucial for compounds like this compound that can cross the blood-brain barrier. mdpi.commdpi.comnih.gov

One study investigated the formation of inclusion complexes of (S)-7,8-dihydrokavain with beta-cyclodextrin (B164692) using spectroscopic methods and molecular dynamics simulations. The simulations helped clarify observed spectroscopic data, revealing a preferential change in the phenylethyl substituent's position upon binding. colab.ws

Omics-based Approaches in this compound Research (e.g., transcriptomics, proteomics)

Omics-based approaches, including transcriptomics, proteomics, and metabolomics, offer comprehensive insights into biological systems by analyzing global changes in RNA, proteins, and metabolites, respectively. thermofisher.comnih.govmdpi.com These high-throughput technologies are becoming integral to understanding the complex biological effects of compounds. arcjournals.orgmdpi.com

In kava (B3030397) research, metabolomic profiling has been used to characterize the spatio-temporal distribution of kavalactones, including this compound, in different plant tissues. For example, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have revealed higher concentrations of kavalactones in crown root peels and lateral roots of Piper methysticum. researchgate.netnih.gov Such studies provide a detailed picture of how metabolites differ across specific plant tissues. nih.gov

While specific direct applications of transcriptomics and proteomics solely on this compound are less extensively documented in the provided search results, the broader application of multi-omics in plant studies and drug discovery suggests a growing potential. Integrating these diverse datasets can uncover critical regulatory pathways and networks that single-omics analyses might miss. thermofisher.commdpi.com

Mechanistic Interplay with Other Phytochemicals

Research indicates that kavalactones, including this compound, often exhibit synergistic effects when administered in combination, rather than in isolation. taylorandfrancis.comtaylorandfrancis.comwholisticmatters.com This synergistic action is partly explained by their uptake into brain tissue. wholisticmatters.comrestorativemedicine.org When this compound, kavain (B167398), desmethoxyyangonin (B154216), and yangonin (B192687) were measured in mouse brain as components of kava resin, their absorption was greater than when given as isolated materials. mdpi.comnih.gov This suggests complex pharmacokinetic interactions among the kavalactone constituents.